N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-2-(trifluoromethyl)benzamide
Description
This compound features a benzamide core substituted with a trifluoromethyl group at the 2-position and a cyclopentylmethyl group attached to a 4-methoxyphenyl moiety at the N-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the 4-methoxyphenylcyclopentyl group may influence steric hindrance and receptor binding .
Propriétés
IUPAC Name |
N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3NO2/c1-27-16-10-8-15(9-11-16)20(12-4-5-13-20)14-25-19(26)17-6-2-3-7-18(17)21(22,23)24/h2-3,6-11H,4-5,12-14H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASILQJHUQVXTKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-2-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which features a cyclopentyl moiety substituted with a methoxyphenyl group and a trifluoromethylbenzamide group. This structural composition suggests potential interactions with various biological targets.
Research indicates that compounds similar to N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-2-(trifluoromethyl)benzamide often exhibit their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit specific enzymes involved in disease pathways, such as those related to cancer or viral infections.
- Modulation of Receptor Activity : They may act as antagonists or agonists at various receptors, influencing cellular signaling pathways.
- Antioxidant Properties : Some derivatives have shown potential antioxidant effects, which can mitigate oxidative stress in cells.
Antiviral Activity
A study on structurally related compounds showed that derivatives with similar functional groups exhibited significant antiviral activity against human adenoviruses. For instance, a compound with a cycloalkyl substitution demonstrated submicromolar potency in inhibiting viral replication, indicating that N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-2-(trifluoromethyl)benzamide may share similar properties in targeting viral life cycles .
Antidepressant-Like Effects
Another area of interest is the potential antidepressant-like effects observed in compounds containing similar structural motifs. Research indicates that these compounds can modulate serotonergic systems, specifically affecting serotonin receptors (5-HT1A and 5-HT3), which are critical in the treatment of major depressive disorders .
Case Studies and Research Findings
Toxicity and Safety Profile
The safety profile of N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-2-(trifluoromethyl)benzamide remains an essential aspect of its biological evaluation. Preliminary studies suggest a low potential for acute toxicity, which is crucial for its development as a therapeutic agent .
Comparaison Avec Des Composés Similaires
Structural Analogues and Substituent Effects
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB)
- Structure : Benzamide with a 4-bromo substituent and a 4-methoxy-2-nitrophenyl group.
- Key Differences: Lacks the trifluoromethyl group and cyclopentylmethyl chain.
- Synthesis : Prepared via Friedel-Crafts acylation, differing from the target compound’s likely multi-step synthesis involving cyclopentane intermediates .
N-{[(4-Methoxyphenyl)amino]carbonothioyl}benzamide (H10)
- Structure : Benzamide with a thiourea-linked 4-methoxyphenyl group.
- Activity : Exhibited 87.7% inhibition in antioxidant assays, suggesting that methoxy-substituted benzamides may have redox-modulating properties .
(S)-N-(1-(4-Cyclopropylphenyl)ethyl)-3-(trifluoromethyl)benzamide (Compound 46)
- Structure : Benzamide with a trifluoromethyl group and a cyclopropyl-containing ethyl chain.
- Key Differences : The cyclopropyl group and ethyl chain differ sterically and electronically from the cyclopentylmethyl group in the target compound.
- Synthesis : Involved Suzuki coupling and chiral resolution, highlighting the complexity of synthesizing enantiopure benzamides .
Pharmacological and Physicochemical Properties
Notable Trends:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
